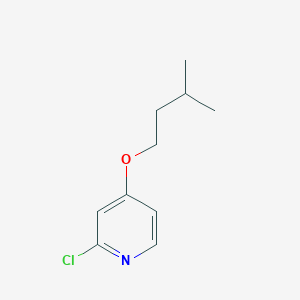

2-Chloro-4-(3-methylbutoxy)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in the realms of organic and medicinal chemistry. rsc.orggoogle.com The pyridine ring is a key structural component in numerous naturally occurring compounds, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as a vast array of alkaloids. mdpi.com Its presence is also notable in a significant number of pharmaceutical drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.comnih.gov

The versatility of the pyridine scaffold stems from several key properties. The nitrogen atom imparts a dipole moment and basicity to the ring, allowing for hydrogen bonding and salt formation, which can be crucial for a molecule's solubility and interaction with biological targets. nih.gov The aromatic nature of the ring provides a rigid platform for the spatial orientation of functional groups. Furthermore, the pyridine ring can be readily functionalized at various positions, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its function. nih.gov This adaptability has led to the development of pyridine-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. guidechem.comresearchgate.net

Role of Halogenation in Pyridine-Based Molecular Design

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring is a powerful strategy in molecular design, particularly in the development of pharmaceuticals and agrochemicals. researchgate.netnih.gov Halogenation can profoundly influence a molecule's physicochemical properties. For instance, the high electronegativity of halogens can alter the electron distribution within the pyridine ring, affecting its reactivity and the acidity or basicity of nearby functional groups. nih.gov

Moreover, halogens can serve as key pharmacophoric elements, participating in halogen bonding, a type of non-covalent interaction that can enhance a drug's binding affinity to its target protein. semanticscholar.org The introduction of a halogen can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. From a synthetic standpoint, the carbon-halogen bond is a versatile handle for further chemical modifications. nih.gov Halopyridines are crucial intermediates that can be used in a variety of cross-coupling reactions to build more complex molecular architectures. nih.gov However, the selective halogenation of the electron-deficient pyridine ring can be challenging, and chemists have developed a range of sophisticated methods to achieve the desired regioselectivity. nih.govnih.gov

Overview of 2-Chloro-4-(3-methylbutoxy)pyridine's Research Context

There is limited publicly available research specifically focused on this compound. However, based on its structure, its research context can be inferred from the well-established chemistry of its constituent parts: the 2-chloropyridine (B119429) and 4-alkoxypyridine moieties.

The 2-chloro substituent makes the molecule susceptible to nucleophilic aromatic substitution at the C2 position, a common strategy for introducing a wide variety of functional groups. The 4-(3-methylbutoxy) group, an ether linkage, is generally stable but can influence the molecule's solubility and conformational properties.

Therefore, this compound is likely explored as a chemical intermediate in the synthesis of more complex molecules. A plausible synthetic route to this compound would involve the reaction of 2,4-dichloropyridine (B17371) with 3-methylbutanol in the presence of a base, a standard method for the preparation of alkoxypyridines. The resulting compound could then be used in subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the C2 position, to generate libraries of novel compounds for screening in drug discovery or materials science applications. The 3-methylbutoxy side chain, with its branched alkyl structure, could be utilized to probe specific hydrophobic pockets in biological targets or to influence the liquid crystalline properties of new materials.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-methylbutoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-8(2)4-6-13-9-3-5-12-10(11)7-9/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYHRUCZIBODCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of 2-Chloro-4-(3-methylbutoxy)pyridine by mapping the local magnetic fields around its atomic nuclei. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C3 position and the proton at the C5 position would likely appear as doublets, while the proton at the C6 position would be a doublet with a smaller coupling constant. The signals for the 3-methylbutoxy side chain would be found in the aliphatic region (δ 0.9-4.5 ppm). Specifically, the two methyl groups of the isobutyl moiety would produce a doublet, the methine (CH) proton a multiplet, and the two methylene (B1212753) (CH₂) groups adjacent to the oxygen and the methine group would appear as triplets or multiplets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 110-165 ppm), with the carbon attached to the chlorine atom (C2) and the carbon attached to the ether oxygen (C4) being significantly shifted. The carbons of the 3-methylbutoxy group would appear in the upfield, aliphatic region (δ 10-70 ppm). For comparison, in the related compound 2-chloro-5-methylpyridine, the pyridine ring carbons appear between δ 122-150 ppm, and the methyl carbon is observed around δ 17 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-3 | 6.7 - 6.9 | Doublet (d) |

| Pyridine H-5 | 6.8 - 7.0 | Doublet of doublets (dd) |

| Pyridine H-6 | 8.0 - 8.2 | Doublet (d) |

| O-CH₂ | 4.0 - 4.2 | Triplet (t) |

| CH₂ | 1.7 - 1.9 | Multiplet (m) |

| CH | 1.9 - 2.1 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C-Cl) | 152 - 155 |

| C-3 | 108 - 112 |

| C-4 (C-O) | 163 - 166 |

| C-5 | 110 - 114 |

| C-6 | 149 - 152 |

| O-CH₂ | 65 - 68 |

| CH₂ | 38 - 41 |

| CH | 24 - 27 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm). umbc.edu

For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₄ClNO. The calculated monoisotopic mass of this compound is 199.07640 Da. An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in the molecule. The technique is also sensitive enough to resolve the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which would further validate the presence of a chlorine atom in the structure.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Calculated Monoisotopic Mass | 199.07640 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. These methods measure the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the key functional groups include the C-O ether linkage, the C-Cl bond, the pyridine ring system, and the aliphatic C-H bonds of the side chain.

C-O Stretching: A strong absorption band characteristic of an aryl-alkyl ether would be expected in the IR spectrum, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).

C-Cl Stretching: The C-Cl bond vibration is expected to appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. docbrown.info

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the 3-methylbutoxy group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. A combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Aromatic C-H stretch | 3000 - 3100 |

| Alkyl Side Chain | Aliphatic C-H stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N stretch | 1400 - 1600 |

| Ether Linkage | Asymmetric C-O-C stretch | 1200 - 1275 |

| Ether Linkage | Symmetric C-O-C stretch | 1020 - 1075 |

X-ray Crystallography of this compound and Its Analogs

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While specific crystallographic data for this compound is not publicly available, the application of this technique would provide unparalleled insight into its solid-state structure.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would precisely determine the spatial coordinates of every atom in the molecule. hpmpc.org This analysis would yield fundamental structural parameters such as:

Bond lengths: The exact distances between bonded atoms (e.g., C-Cl, C-O, C-N, C-C, C-H).

Bond angles: The angles formed between adjacent bonds.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: The arrangement of molecules within the crystal lattice, including intermolecular distances and potential non-covalent interactions like hydrogen bonding or π-stacking.

Unit cell dimensions and space group: The fundamental parameters that define the repeating unit of the crystal structure.

To understand how this compound interacts with a specific biological target, such as an enzyme or a receptor, researchers often attempt to grow co-crystals of the compound bound to the target protein. A successful X-ray diffraction analysis of such a co-crystal would provide a detailed, atomic-level picture of the binding mode. This would reveal:

The precise orientation of the compound within the binding site.

The key intermolecular interactions responsible for binding, such as hydrogen bonds, halogen bonds (involving the chlorine atom), hydrophobic interactions, and van der Waals forces.

Any conformational changes that occur in the protein or the compound upon binding.

This structural information is invaluable for structure-based drug design, as it can explain the compound's activity and guide the development of more potent and selective analogs.

Analysis of Chiral Derivatives of this compound Reveals a Gap in Current Spectroscopic Research

A comprehensive review of scientific literature indicates a notable absence of research into the chiroptical properties of chiral derivatives of the chemical compound this compound. Despite the importance of chiroptical spectroscopy in determining the enantiomeric purity and absolute configuration of chiral molecules, no specific studies appear to have been published on this particular compound or its chiral analogues.

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful tools for elucidating the three-dimensional structure of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints that can be used to distinguish between enantiomers and determine their absolute stereochemistry.

While the synthesis of various achiral 4-alkoxypyridines has been documented, and chiroptical analyses have been performed on other classes of chiral pyridine derivatives, a specific investigation into chiral derivatives of this compound is not present in the available scientific literature. The introduction of a chiral center, such as the (S)- or (R)- enantiomer of the 3-methylbutoxy group, would render the entire molecule chiral and thus amenable to chiroptical analysis.

In the absence of direct experimental data for the target compound, the principles of chiroptical spectroscopy suggest that any such chiral derivatives would exhibit characteristic ECD and VCD spectra. The determination of enantiomeric purity would involve comparing the spectral signature of a given sample to that of a pure enantiomer. Furthermore, the absolute configuration could be assigned by comparing the experimental spectra with those predicted by quantum chemical calculations.

The lack of published data in this specific area presents an opportunity for future research. Such studies would contribute to a more complete understanding of the structure-property relationships in this class of substituted pyridines and could be valuable for applications where stereoisomeric purity is critical.

Due to the absence of specific research findings, a data table on the chiroptical properties of chiral this compound derivatives cannot be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.

For 2-Chloro-4-(3-methylbutoxy)pyridine, a typical study would involve geometry optimization using a method like B3LYP with a basis set such as 6-311G(d,p) to find the most stable three-dimensional conformation. researchgate.net Following optimization, a range of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the ether linkage would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

The table below shows illustrative data that would be obtained from such quantum chemical calculations, based on typical values for similar pyridine derivatives. researchgate.net

| Calculated Parameter | Illustrative Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.4 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | An indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

This interactive table provides examples of parameters derived from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide insight into a static, optimized structure, molecules in reality are flexible and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms and the resulting motions based on classical mechanics. nih.gov These simulations, run over nanoseconds or longer, generate a trajectory of the molecule's movements, allowing for the exploration of its accessible conformational space. nih.gov

The primary goal of MD for a flexible molecule like this is to perform conformational sampling. The (3-methylbutoxy) side chain has several rotatable bonds, and MD simulations can reveal the preferred orientations (rotamers) of this chain relative to the pyridine ring. This information is critical because the molecule's conformation can significantly influence its ability to bind to a biological target. mpg.de Advanced techniques can be used to enhance sampling and explore larger conformational changes more efficiently. nih.gov Analysis of the simulation can reveal the root-mean-square deviation (RMSD) from the starting structure, providing a measure of conformational stability over time. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This method is crucial for identifying potential biological targets for a compound and for understanding the key interactions that stabilize the ligand-receptor complex.

For this compound, docking studies would be performed against various protein targets implicated in diseases where pyridine derivatives have shown activity, such as protein kinases (e.g., VEGFR-2, EGFR) or bacterial enzymes. nih.govnih.gov The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible binding poses. The pose with the best score represents the most likely binding mode.

Analysis of the top-ranked docking pose can reveal specific interactions, such as:

Hydrogen bonds: For instance, the pyridine nitrogen could act as a hydrogen bond acceptor.

Hydrophobic interactions: The isobutyl group of the side chain could fit into a hydrophobic pocket in the receptor.

Pi-stacking: The aromatic pyridine ring could interact with aromatic residues like phenylalanine or tyrosine in the binding site.

The following table illustrates the kind of results a docking study might produce for this compound against a hypothetical protein target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

| Parameter | Result | Description |

| Target Protein | VEGFR-2 Kinase Domain | A key enzyme involved in angiogenesis, a target for cancer therapy. nih.gov |

| Binding Energy (Score) | -8.2 kcal/mol | An estimate of the binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | Cys919, Phe1047, Asp1046 | Amino acids in the binding site forming hydrogen bonds or hydrophobic contacts. |

| Type of Interactions | Hydrogen bond with Cys919; Hydrophobic interactions with Phe1047. | Specific non-covalent interactions that stabilize the ligand in the binding pocket. |

This interactive table presents hypothetical results from a molecular docking simulation.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov Pharmacophore modeling identifies the three-dimensional arrangement of these essential features in a set of active molecules.

If this compound were part of a series of active compounds, a pharmacophore model could be generated. This model might consist of features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic aliphatic feature (the isobutyl group), and an aromatic ring.

Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. nih.gov This allows for the identification of other, structurally diverse molecules that match the pharmacophore and are therefore likely to be active against the same target. This approach is a powerful tool for lead identification in drug discovery. nih.gov

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Ring | The pyridine core. | Pi-pi stacking or hydrophobic interactions with the target protein. |

| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine ring. | Forms a key hydrogen bond with an amino acid residue (e.g., a backbone NH group). |

| Hydrophobic Group | The (3-methylbutoxy) side chain. | Occupies a hydrophobic pocket in the binding site, contributing to affinity. |

This interactive table lists the potential pharmacophoric features of this compound.

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This requires calculating numerical representations of the molecules, known as molecular descriptors, and using statistical methods to create a predictive equation. nih.gov

Molecular Descriptors: These are numbers that characterize the topology, geometry, or electronic properties of a molecule. nih.gov For a QSAR study involving this compound and its analogs, a wide range of descriptors would be calculated, including:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms (e.g., Kier & Hall connectivity indices).

Geometrical: Descriptors related to the 3D shape of the molecule.

Quantum Chemical: HOMO/LUMO energies, dipole moment, etc. researchgate.net

RDF Descriptors: Radial Distribution Function descriptors that describe the probability of finding an atom at a certain distance from another. researchpublish.com

QSAR Model: Using a statistical method like Multiple Linear Regression (MLR), a model is built that links a selection of these descriptors to the observed biological activity (e.g., IC50). nih.gov A valid QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insight into which structural features are most important for activity. researchgate.net

| Descriptor Type | Example Descriptor | Typical Value (Illustrative) | Information Encoded |

| Constitutional | Molecular Weight | 213.69 g/mol | Size of the molecule. |

| Topological | Wiener Index | 780 | Branching and connectivity of the molecular graph. |

| Electronic | Dipole Moment | 2.1 D | Polarity and charge distribution. |

| 3D-Descriptor | Molar Refractivity | 60.5 cm³/mol | Molar volume and polarizability. |

This interactive table provides examples of molecular descriptors that could be calculated for QSAR studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the 2-Chloro Substituent on Biological Activity

The chlorine atom at the 2-position of the pyridine (B92270) ring significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Halogens, particularly chlorine, are common in drug molecules and can modulate activity in several ways.

Electronic Effects and Reactivity: The 2-chloro substituent is strongly electron-withdrawing, which lowers the pKa of the pyridine nitrogen, making it less basic compared to an unsubstituted pyridine. This reduction in basicity can be critical for avoiding off-target interactions or improving oral bioavailability. Furthermore, the chlorine atom renders the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity is a double-edged sword; while it can be exploited for the synthesis of derivatives, it can also lead to covalent modification of biological targets, such as cysteine residues in kinase active sites, a mechanism utilized by some covalent inhibitors. nih.gov Studies comparing 2-halopyridines show that reactivity in SNAr reactions is often greater for fluorine than for chlorine (F > Cl > Br), meaning the 2-chloro group provides a balance of reactivity and stability. nih.gov

Binding Interactions: The chlorine atom can act as a hydrogen bond acceptor and participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as a backbone carbonyl oxygen in a protein. These interactions can anchor the ligand in a specific orientation within a binding pocket, enhancing affinity and selectivity. However, in some contexts, halogen atoms can also lead to lower activity compared to other functional groups if they introduce steric hindrance or unfavorable electronic properties. nih.gov

The following table illustrates the impact of halogen substitution at the 2-position on the inhibitory activity of a related series of pyrimidine-based kinase inhibitors, demonstrating how different halogens can fine-tune potency.

| Compound ID | X (Substituent at C2) | Potency (pIC50) | Fold Change vs. Chloro |

| 1 | -Cl | 6.4 | - |

| 2 | -H | 4.5 | ~79x weaker |

| 3 | -F | 7.4 | 10x stronger |

| 4 | -Br | 6.4 | Equipotent |

*Data derived from a series of 2,5-disubstituted pyrimidine (B1678525) MSK1 inhibitors. nih.gov This table demonstrates the significant impact of the C2-halogen on biological potency.

Role of the 4-(3-Methylbutoxy) Group on Molecular Interactions

The ether linkage at the C4 position connects the lipophilic 3-methylbutoxy group to the pyridine core. This entire moiety is critical for modulating the compound's solubility, membrane permeability, and interactions within hydrophobic regions of a protein's binding site.

Impact of Alkoxy Chain Length and Branching on Activity

The size and shape of the alkoxy group are key determinants of its biological effect. The 3-methylbutoxy group, also known as an isopentoxy group, possesses specific characteristics due to its length and branched nature.

Chain Length and Lipophilicity: The length of an alkyl chain directly impacts lipophilicity. Longer chains generally increase binding affinity for targets with deep hydrophobic pockets, but there is often an optimal length. nih.gov Beyond this optimal point, increased lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased metabolism or toxicity. Studies on other chemical series have shown that extending an alkyl chain from one to five carbons can progressively increase binding affinity, but further extension to seven carbons can cause a dramatic decrease in potency, likely due to steric clashes or the entropic cost of confining a long, flexible chain.

Branching: The branching in the 3-methylbutoxy group (an iso-amyl structure) has several important implications. Compared to a linear pentoxy chain, the branched structure introduces a specific conformational rigidity and a larger steric profile. This can be beneficial if the binding pocket has a complementary shape, leading to higher selectivity. However, it can also be detrimental if the pocket is narrow. Branching can also increase aqueous solubility relative to a linear analog of the same carbon count by disrupting crystal lattice formation and reducing the effective surface area for hydrophobic interactions. In some biological systems, branched chains are known to influence metabolism differently than their linear counterparts. acs.org

The table below, based on a study of tripeptide ligands binding to the Grb2 SH2 domain, illustrates how binding affinity changes with the extension of a linear alkyl chain, highlighting the principle of an optimal length for hydrophobic interactions.

| Ligand Side Chain (at Xaa) | Chain Length (Carbons) | Binding Affinity (Kd, µM) |

| Methyl (Alanine) | 1 | 1.1 |

| Ethyl | 2 | 0.44 |

| n-Propyl | 3 | 0.42 |

| n-Butyl | 4 | 0.28 |

| n-Pentyl | 5 | 0.29 |

*Data derived from Ac-pTyr-Xaa-Asn tripeptides binding to the Grb2 SH2 domain. nih.gov This demonstrates that affinity increases up to a point (n-butyl), after which further chain extension provides no additional benefit.

Stereochemical Effects of the Chiral (3-Methylbutoxy) Moiety

The 3-methylbutoxy group contains a chiral center at the C3 position of the butyl chain. This means that 2-Chloro-4-(3-methylbutoxy)pyridine exists as a pair of enantiomers: (R)- and (S)-2-Chloro-4-(3-methylbutoxy)pyridine. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, a phenomenon known as stereoselectivity. nih.govlongdom.org

Stereoselective Binding: Biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral ligand. nih.gov One enantiomer (the eutomer) may fit perfectly into the binding site, forming optimal interactions and eliciting a strong biological response. In contrast, the other enantiomer (the distomer) may bind with much lower affinity or not at all, because its three-dimensional arrangement prevents a proper fit. nih.govnih.gov In some cases, the distomer can even bind to a different target, leading to side effects. The classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. nih.govlifechemicals.com

Stereoselective Metabolism: The enzymes responsible for drug metabolism are also chiral and can process enantiomers at different rates. nih.gov This can lead to one enantiomer having a much longer half-life in the body than the other, which has significant implications for its therapeutic profile. Therefore, the synthesis and testing of the individual (R) and (S) enantiomers of this compound would be essential to fully characterize its biological potential. wikipedia.org

Modifications to the Pyridine Ring System and Their SAR Implications

The pyridine ring serves as the central scaffold, orienting the key substituents for interaction with a biological target. Modifications to this ring, either by altering the position of the nitrogen atom or by replacing the ring with a different heterocycle (a practice known as bioisosteric replacement), can have profound effects on activity and properties. nih.gov

Replacing the pyridine in this compound with other heterocycles could be explored to fine-tune its properties:

Pyrimidine: Introducing a second nitrogen atom into the ring (e.g., creating a 2-chloro-4-(3-methylbutoxy)pyrimidine) would further lower the pKa and introduce an additional hydrogen bond acceptor site. This can alter selectivity and potency. In some kinase inhibitor series, switching from a pyridine to a pyrimidine has been shown to be critical for activity by enabling a key hydrogen bond with the hinge region of the kinase. researchgate.netnih.gov

Saturated Rings: Replacing the aromatic pyridine ring with a saturated heterocycle, such as a piperidine, would drastically change the geometry from planar to a three-dimensional chair conformation. nih.gov This would alter the orientation of the substituents and could improve properties like solubility and metabolic stability, though it would likely change the primary biological target. nih.gov

The table below compares the activity of a pyridine-based compound with its pyrimidine bioisostere in a series of kinase inhibitors, illustrating the significant impact of this scaffold modification.

| Compound | Scaffold | Target | Potency (IC50, µM) |

| 55 | Pyridine | Cathepsin S | 0.31 |

| 56 | Pyridine (isomer) | Cathepsin S | >10 |

| Parent | Pyrimidine | Cathepsin S | 0.007 |

*Data derived from a series of nitrile-based cathepsin inhibitors. researchgate.net The pyrimidine scaffold is significantly more potent, a difference attributed to the N3 atom acting as a general base to catalyze a reaction with a cysteine residue in the active site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the key molecular features that drive activity.

For a series of analogs based on this compound, a QSAR model could be developed to predict a specific biological activity (e.g., anticancer potency). nih.gov The model would be built using a "training set" of compounds for which the activity has been experimentally measured. Molecular descriptors, which are numerical representations of the compounds' properties, would be calculated and used as the independent variables.

Key descriptors for modeling this compound and its analogs would likely include:

Electronic Descriptors: Hammett constants (σ), partial atomic charges, dipole moment, and molecular electrostatic potential. These would capture the influence of substituents like the 2-chloro group and any modifications on the pyridine ring's electron density.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, and specific shape indices. These would describe the size and shape of substituents, particularly the alkoxy chain. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD). These are crucial for modeling interactions within hydrophobic pockets and for predicting membrane permeability. The length and branching of the 4-alkoxy group would be a primary determinant of this value.

Topological and 3D Descriptors: Molecular connectivity indices and 3D-QSAR field values (e.g., from CoMFA or CoMSIA) that describe the shape and electrostatic fields of the molecule in three-dimensional space.

Once a statistically robust QSAR model is developed (e.g., using methods like multiple linear regression or machine learning), it can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govnih.gov

Molecular Mechanisms of Action and Biological Target Engagement Molecular Level

Interaction with Enzyme Active Sites and Allosteric Modulation

No specific information is available in the scientific literature regarding the interaction of 2-Chloro-4-(3-methylbutoxy)pyridine with enzyme active sites or its potential for allosteric modulation.

There is no published research detailing the inhibitory effects of this compound on specific enzyme families such as Cytochrome P450, Isocitrate Dehydrogenase 1 (IDH1), or Cyclooxygenase-2 (COX-2). While some pyridine (B92270) derivatives have been investigated as inhibitors of these enzymes nih.govnih.govmdpi.comnih.govnih.govnih.govorientjchem.org, no such activity has been documented for the specified compound. For instance, certain pyridone derivatives have been explored as inhibitors of mutant IDH1 nih.gov, and various pyridine-containing structures have been studied for their COX-2 inhibitory potential mdpi.comnih.govnih.govorientjchem.org. However, these findings are not directly applicable to this compound.

Information regarding the binding kinetics and thermodynamics of this compound with any biological target is not available in the current body of scientific literature.

Receptor Binding and Signaling Pathway Modulation

Specific data on the binding of this compound to receptors and its influence on signaling pathways is currently unpublished.

There is no evidence to suggest that this compound acts as an agonist or antagonist at any G-Protein Coupled Receptor, including the specified examples of GPR88 and mGLUR5. The GPR88 receptor, an orphan GPCR with high expression in the striatum, has been a target for novel therapeutic agents, with some non-pyridine agonists being identified. nih.govnih.govmedchemexpress.comguidetopharmacology.orgresearchgate.net Similarly, pyridine-containing compounds have been investigated as allosteric modulators of mGLUR5 nih.govnih.gov, but none of these studies mention this compound.

The modulatory effects of this compound on ion channels have not been reported. Pyridine derivatives, in a broader sense, have been shown to modulate various ion channels, including voltage-gated potassium and sodium channels. nih.govnih.govresearchgate.netresearchgate.netcore.ac.uk However, these general findings cannot be specifically attributed to the compound of interest.

Interactions with Nucleic Acids and Proteins

There is no available research on the interactions of this compound with nucleic acids or proteins. Studies on other pyridine-containing molecules have explored their potential to interact with DNA cofc.edu, but this cannot be extrapolated to the specific compound without direct evidence.

Protein-Ligand Complex Formation and Characterization

There is no available information on the formation or characterization of protein-ligand complexes involving this compound.

Hydrogen Bonding and Hydrophobic Interactions

Specific details regarding the hydrogen bonding and hydrophobic interactions of this compound with any biological target have not been reported.

Intracellular Pathway Perturbations (e.g., NF-κB, Mitogen-Activated Protein Kinase (MAPK))

There are no studies available that describe the effects of this compound on the NF-κB, MAPK, or any other intracellular signaling pathways.

Derivatives and Analogs: Design, Synthesis, and Evaluation

Design Principles for Novel Pyridine (B92270) Derivatives

The design of new molecules based on the 2-chloro-4-(3-methylbutoxy)pyridine scaffold is guided by established medicinal chemistry principles aimed at achieving desired biological or material properties.

Scaffold Hopping and Bioisosteric Replacement: A primary strategy involves using the pyridine core as a bioisostere for other known active structures. Pyrazolo[3,4-b]pyridine, for instance, is a common fragment in kinase inhibitors where the pyrazole (B372694) portion acts as a hydrogen bond center and the pyridine ring engages in π–π stacking interactions with protein residues like phenylalanine. nih.gov This principle allows designers to create structurally novel compounds that retain the key binding interactions of a known pharmacophore.

Computer-Aided Drug Design (CADD): Computational tools are frequently used to predict the binding of designed derivatives to a target protein. Molecular docking studies can reveal potential binding modes, such as hydrogen bonding and hydrophobic interactions. nih.gov For example, docking might show the aminopyrazole fragment of a derivative forming hydrogen bonds with specific amino acids (e.g., Glu590, Met592) in a kinase active site, guiding the synthesis of compounds with a higher probability of success. nih.gov

Synthesis of Diversified Compound Libraries

The this compound scaffold is amenable to various synthetic reactions that allow for the creation of a wide range of derivatives. The chlorine atom at the C-2 position is particularly useful as a leaving group in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It is used to react halo-pyridines (like 2-chloro- or 5-bromo-pyridines) with various arylboronic acids, leading to a diverse library of aryl-substituted pyridine derivatives in moderate to good yields. mdpi.com This method is fundamental for adding complexity to the core structure.

Solid-Phase Synthesis: To efficiently generate large libraries, solid-phase synthesis can be employed. A pyridine scaffold, such as 2-chloro-5-bromopyridine, can be immobilized on a polystyrene resin. researchgate.net This allows for sequential reactions to be performed with easy purification, as excess reagents are simply washed away. The final products are then cleaved from the solid support. This technique is highly efficient for creating libraries of synthons for further development. researchgate.net

Microwave-Assisted Synthesis: Modern synthetic chemistry often utilizes microwave irradiation to accelerate reaction times and improve yields. nih.gov One-pot multicomponent reactions, where multiple starting materials are combined to form a complex product in a single step, are particularly well-suited for microwave synthesis and can be used to rapidly generate novel pyridine-bearing compounds. nih.gov

Classical Cyclization Reactions: Traditional methods, such as the cyclization of prop-2-en-1-ones with malononitrile (B47326) in the presence of a base like sodium methoxide, are also used to construct the core pyridine ring system itself, yielding substituted 2-methoxy-3-cyanopyridines. nih.gov

A general scheme for derivatization starting from this compound might involve Suzuki coupling at the 2-position and modifications of the butoxy side chain.

Characterization of Novel Derivatives

Once synthesized, the exact chemical structure of each new derivative must be rigorously confirmed. A standard suite of analytical techniques is used for this purpose. The structural integrity, purity, and identity of the compounds are established through a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively. Chemical shifts (δ), coupling constants (J), and integration values in ¹H-NMR confirm the connectivity of protons, while ¹³C-NMR identifies the number and electronic environment of all carbon atoms. sapub.orgmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula. sapub.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies (e.g., C=O, N-H, C-O bonds). sapub.orgmdpi.com

Melting Point and Elemental Analysis: The melting point provides a measure of purity, with pure crystalline solids typically exhibiting a sharp melting range. Elemental analysis calculates the percentage composition of elements (C, H, N, S), which is then compared to the theoretical values for the proposed structure. sapub.org

Below is an interactive table showing hypothetical characterization data for a newly synthesized derivative.

| Analysis Type | Data | Interpretation |

| ¹H-NMR (DMSO-d₆) | δ (ppm) 7.5-8.2 (m, 4H, ArH), 4.1 (t, 2H, OCH₂), 2.1 (m, 1H, CH), 1.0 (d, 6H, CH₃) | Confirms presence of aromatic protons, the methylene (B1212753) group adjacent to the ether oxygen, and the isobutyl structure. |

| Mass Spec (MS) | m/z (%) 254 (M⁺) | Indicates the molecular weight of the target compound. |

| IR (cm⁻¹) | 1595 (C=N), 1250 (C-O-C), 780 (C-Cl) | Shows characteristic vibrations for the pyridine ring, ether linkage, and chloro-substituent. |

| Elemental Analysis | Calcd: C, 61.54; H, 6.71; N, 6.55. Found: C, 61.50; H, 6.75; N, 6.51. | Measured elemental composition matches the theoretical values for the proposed molecular formula. |

Comparative Analysis of Biological Activity and SAR across Derivatives

The ultimate goal of synthesizing a library of derivatives is often to identify compounds with potent and selective biological activity. This is achieved through systematic biological screening and the development of Structure-Activity Relationships (SAR).

SAR studies involve comparing the biological activity of structurally related compounds to understand the effect of each chemical modification. For example, a series of 2-chloro-pyridine derivatives containing flavone (B191248) moieties were tested for their ability to inhibit the SGC-7901 gastric cancer cell line. nih.gov Compound 6f showed greater potency (IC₅₀ = 18.45 µg/mL) than compound 6e (IC₅₀ = 22.28 µg/mL), indicating that subtle structural changes can significantly impact activity. nih.gov

Key findings from SAR studies on pyridine derivatives include:

Impact of Specific Substituents: In a series of pyrazolo[3,4-b]pyridine derivatives designed as TRK kinase inhibitors, the presence of a fluorine atom was found to be important for potency. nih.gov The removal of the fluorine resulted in a compound with weaker activity (IC₅₀ = 0.479 μM compared to 0.293 μM), highlighting the role of this specific substituent. nih.gov

Effect of Functional Group Masking: In another study, masking an amino group on a pyridine derivative with an acyl group led to a significant increase in cytotoxic activity against red blood cells. mdpi.com This demonstrates how modifying a single functional group can tune the biological profile of a molecule.

Systematic Optimization: Extensive SAR studies on a series of imidazole (B134444) derivatives, which included a pyridine ring, led to the identification of a potent BRS-3 agonist. nih.gov This work involved systematically varying aryl substitutions to achieve a compound with an excellent binding affinity (IC₅₀ = 18 nM) and functional agonist activity (EC₅₀ = 47 nM). nih.gov

The results of these comparative analyses are typically compiled into SAR tables, which guide the next round of molecular design. An example of a hypothetical SAR table for derivatives of this compound is shown below.

| Compound | R¹ (at C-2) | R² (on butoxy chain) | Biological Activity (IC₅₀, nM) |

| Parent | -Cl | -H | >10,000 |

| Derivative 1 | -Phenyl | -H | 1,250 |

| Derivative 2 | -4-Fluorophenyl | -H | 450 |

| Derivative 3 | -4-Hydroxyphenyl | -H | 980 |

| Derivative 4 | -4-Fluorophenyl | -OH (at C-2') | 620 |

This data illustrates that replacing the chloro group with a 4-fluorophenyl group (Derivative 2 vs. 1) enhances activity, while adding a hydroxyl group (Derivative 3) is less favorable. Such analyses are crucial for optimizing a lead compound.

Advanced Research Frontiers and Potential Applications

Use as Chemical Probes for Biological Systems

While specific studies on 2-Chloro-4-(3-methylbutoxy)pyridine as a chemical probe are not extensively documented, its structural motifs are prevalent in many biologically active compounds. The pyridine (B92270) core is a fundamental scaffold in pharmaceuticals and agrochemicals. chempanda.comresearchgate.net For instance, related 2-chloropyridine (B119429) derivatives are key intermediates in the synthesis of antihistamines like pheniramine (B192746) and antiarrhythmic drugs such as disopyramide. wikipedia.orgnih.gov The chloro-group at the 2-position is a synthetically versatile handle, allowing for displacement by various nucleophiles to build more complex molecular architectures. wikipedia.org

Furthermore, the pyridine ring itself is a component of crucial biomolecules like NADP (nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov The lipophilic 3-methylbutoxy side chain could enhance membrane permeability, a desirable trait for molecules designed to interact with intracellular targets. Research into novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties has identified potential telomerase inhibitors for antitumor applications, highlighting the therapeutic promise of this class of compounds. nih.gov Therefore, this compound represents a promising, yet underexplored, scaffold for developing new chemical probes to investigate biological systems or as a lead structure in drug discovery.

Applications in Materials Science (e.g., Liquid Crystals)

The molecular architecture of this compound, which combines a rigid heterocyclic core with a flexible alkyl chain, is characteristic of molecules known to exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. mdpi.com

The formation of liquid crystal phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. Research on related non-symmetrical Schiff base liquid crystals has shown that incorporating a pyridine ring and a terminal alkoxy chain can lead to the formation of smectic A (SmA) and smectic B (SmB) mesophases. mdpi.com The alkoxy chain, analogous to the 3-methylbutoxy group, plays a crucial role in influencing the temperature range and stability of these phases. mdpi.comnih.gov

A study on a series of 4-((2′-chlorophenylimino)methyl)phenyl-4″-alkoxy benzoates demonstrated that all homologues exhibited enantiotropic nematic phases. mdpi.com This suggests that the combination of a chloro-substituted aromatic system and an alkoxy chain is a viable strategy for designing new liquid crystal materials. The table below, derived from data on related Schiff base/ester liquid crystals, illustrates how the length of the alkoxy chain can influence the thermal properties and mesophase behavior.

| Compound (Terminal Alkoxy Group) | Melting Point (°C) | Clearing Point (N to I) (°C) | Mesophase Range (°C) |

| T6 (Hexyloxy) | 111.0 | - | Monomorphic |

| T8 (Octyloxy) | 97.0 | 110.0 | 13.0 |

| T10 (Decyloxy) | 79.0 | 108.0 | 29.0 |

| T12 (Dodecyloxy) | 85.0 | 107.0 | 22.0 |

| T14 (Tetradecyloxy) | 88.0 | 104.0 | 16.0 |

| T16 (Hexadecyloxy) | 93.0 | - | Monomorphic |

| Data adapted from a study on (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates. The specific compound this compound was not tested, but this data illustrates the principle. |

Given these precedents, this compound and its derivatives are strong candidates for investigation as novel liquid crystal materials.

Role as Key Synthetic Intermediates for Complex Molecules

The true strength of this compound lies in its utility as a versatile synthetic intermediate. chempanda.com The pyridine ring is a common feature in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The substituents on this particular molecule offer distinct and complementary reactivity.

The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, by displacing the chloride. chempanda.comwikipedia.org Furthermore, the 2-chloro-pyridine motif is a standard coupling partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds. nih.gov

The alkoxy group at the 4-position, while more stable, can modulate the electronic properties of the pyridine ring, influencing the reactivity at other positions. The synthesis of complex substituted pyridines often relies on building blocks like this, where sequential, site-selective functionalization is possible. acs.orgnsf.gov For example, a common synthetic strategy involves the preparation of a substituted pyridine N-oxide, which can then be chlorinated using agents like phosphoryl chloride to install the reactive chloro group. wikipedia.org

The following table summarizes the potential synthetic transformations available to a scaffold like this compound, based on the known reactivity of chloropyridines.

| Reaction Type | Reagent Class | Potential Product | Application Area |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-pyridines | Pharmaceuticals, Ligands wikipedia.org |

| Suzuki Coupling | Boronic Acids/Esters | 2-Aryl/Alkyl-pyridines | Materials Science, Agrochemicals sigmaaldrich.com |

| Heck Coupling | Alkenes | 2-Alkenyl-pyridines | Organic Synthesis nih.gov |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-pyridines | Functional Materials organic-chemistry.org |

| Buchwald-Hartwig Amination | Amines | 2-Amino-pyridines | Medicinal Chemistry |

| This table represents potential reactions based on the known chemistry of 2-chloropyridines. |

These reactions underscore the value of this compound as a building block for accessing a diverse library of more complex molecules. rsc.org

Catalytic Applications beyond Biological Systems

While the compound itself is not a catalyst, its pyridine core makes it an excellent candidate for use as a ligand in homogeneous catalysis. researchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which does not participate in the aromatic system and is available for coordination to a metal center. wikipedia.org

Transition metal complexes featuring pyridine-based ligands are used in a vast array of catalytic reactions. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by its substituents to modulate the reactivity and selectivity of the metal catalyst. In this compound, the electron-withdrawing chloro group and the electron-donating alkoxy group would have opposing effects, creating a unique electronic environment at the metal center.

Studies on palladium(II) complexes with 4-substituted pyridine ligands have shown that the ligand's basicity influences the catalytic activity in cross-coupling reactions. nih.govacs.org Pyridine-containing macrocycles have also been employed in catalysis, where the rigidity and electronic nature of the pyridine unit affect the thermodynamic and kinetic properties of the metal complex. unimi.it Therefore, this compound could serve as a valuable ligand for developing novel transition metal catalysts for reactions such as C-C bond formation, oxidations, and reductions. researchgate.net

Polymorphism Studies and Solid-State Chemistry

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is critical in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. The solid-state structure of a molecule is governed by its intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

While specific polymorphism studies on this compound have not been reported, its structure suggests a potential for interesting solid-state behavior. The planar pyridine ring can participate in π-π stacking, while the dipole moment induced by the nitrogen atom and the chloro-substituent can lead to specific packing arrangements. wikipedia.org The flexible 3-methylbutoxy chain will also play a significant role in determining the crystal packing.

Investigations into the solid-state structures of related pyridine derivatives, such as pyridinium-strapped porphyrins and mono- and bis(pyridine)chloronium cations, reveal complex packing motifs driven by hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net The orthorhombic crystal system of pyridine itself is a point of reference for how these molecules arrange in the solid state. wikipedia.org Understanding the polymorphism of this compound would be essential for controlling its properties in any potential application, from liquid crystals to pharmaceuticals, and remains an open area for research.

Conclusion and Future Research Directions

Summary of Current Understanding of 2-Chloro-4-(3-methylbutoxy)pyridine

This compound, also known as 2-chloro-4-(isopentyloxy)pyridine, is a substituted pyridine (B92270) derivative. chiralen.combldpharm.com Its structure, characterized by a pyridine ring with a chlorine atom at the 2-position and a 3-methylbutoxy (isopentyloxy) group at the 4-position, suggests a unique combination of chemical reactivities.

The pyridine ring itself is a six-membered heteroaromatic system that is fundamental to many biologically active compounds and is a versatile scaffold in medicinal chemistry and materials science. nih.govresearchgate.net The presence of the electron-withdrawing nitrogen atom makes the pyridine ring generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to its carbocyclic analogue, benzene. nih.gov

The chlorine atom at the 2-position is a key functional group. In 2-chloropyridines, the chlorine is activated towards nucleophilic substitution. This enhanced reactivity is due to the adjacent ring nitrogen, which can stabilize the transition state of the reaction. vaia.com This makes the chloro group a good leaving group, allowing for its displacement by a wide range of nucleophiles to create new, more complex pyridine derivatives. chempanda.comnih.gov

The 4-(3-methylbutoxy) group is an alkoxy substituent. Alkoxy groups on pyridine rings can influence the electronic properties of the ring and can be involved in transformations. For instance, 2-alkoxypyridines can be converted to 2-aminopyridines through Lewis acid-catalyzed reactions. nih.gov This group also adds lipophilicity to the molecule, a property that can be crucial for its potential biological applications. nih.gov

While no specific synthesis for this compound is widely documented, its synthesis can be logically inferred. A plausible route would involve the nucleophilic substitution of a precursor like 2,4-dichloropyridine (B17371) with 3-methylbutan-1-ol (isoamyl alcohol) in the presence of a base. The greater reactivity of the chlorine at the 4-position in 2,4-dichloropyridine would likely favor the desired product formation.

Table 1: Inferred Structural and Chemical Features of this compound

| Feature | Description | Implication for Research |

| Core Structure | Pyridine Ring | A versatile and common scaffold in medicinal and materials chemistry. nih.govmarketresearchfuture.com |

| Substituent 1 | Chlorine at C-2 | Acts as a reactive site for nucleophilic substitution, enabling further functionalization. vaia.comchempanda.com |

| Substituent 2 | 3-Methylbutoxy at C-4 | Modifies the electronic properties and solubility of the molecule; potential site for ether cleavage. |

| Overall Character | Substituted Heterocycle | Combines the properties of an aryl chloride and an aryl ether, suggesting a rich and diverse reactivity profile. |

Identification of Knowledge Gaps and Emerging Research Areas

The primary knowledge gap concerning this compound is the lack of empirical data across nearly all domains of chemical science. The compound is listed in chemical supplier catalogs, indicating its existence, but it has not been the subject of dedicated study in published literature. chiralen.combldpharm.com This absence of information defines the key areas for future investigation.

Key Knowledge Gaps:

Optimized Synthesis and Characterization: There is no published, optimized protocol for the synthesis of this compound. A systematic study to determine the most efficient reaction conditions, catalysts, and purification methods is needed. Following synthesis, comprehensive characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and analytical (HPLC) techniques is required to establish a reference dataset.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and its octanol-water partition coefficient (LogP) are undocumented. These data are essential for any practical application.

Reactivity Profile: The reactivity of the compound is only theoretical. Research is needed to explore the scope of nucleophilic substitution reactions at the C-2 position. Furthermore, the stability of the 4-alkoxy group under various conditions and the reactivity of the pyridine nitrogen (e.g., towards oxidation or quaternization) are unknown. wikipedia.org

Biological Activity: The potential for this compound to exhibit biological activity is entirely unexplored. Given that pyridine derivatives are scaffolds for countless pharmaceuticals, screening for antibacterial, antifungal, anticancer, or other activities is a major area for new research. researchgate.netresearchgate.net

Material Science Applications: Pyridine-based molecules are used as ligands for catalysts, in functional nanomaterials, and as components of organic electronics. nih.govmarketresearchfuture.com The potential for this compound to serve in these capacities is an open question.

Emerging Research Areas:

Based on these gaps, several research avenues emerge. The most immediate is synthetic methodology, followed by exploratory screening for biological activity and material properties. The compound could serve as a valuable intermediate, where the chloro- and alkoxy- groups are sequentially or selectively modified to build a library of novel, more complex pyridine derivatives.

Table 2: Proposed Research Questions to Address Knowledge Gaps

| Knowledge Gap | Proposed Research Question | Potential Impact |

| Synthesis | What is the most efficient and scalable method to synthesize high-purity this compound? | Enables all further research by providing a reliable source of the compound. |

| Reactivity | How does the compound react with a diverse panel of nucleophiles (e.g., amines, thiols, organometallics)? | Defines its utility as a chemical building block for creating new molecules. nih.gov |

| Biological Screening | Does the compound exhibit any significant activity against panels of bacteria, fungi, or cancer cell lines? | Could identify a new lead compound for drug discovery. researchgate.netijpsjournal.com |

| Computational Modeling | What are the predicted electronic structure, reactivity indices, and potential biological targets based on DFT and molecular docking? | Guides and prioritizes experimental work, saving time and resources. |

Perspectives on Future Methodological Advancements and Interdisciplinary Approaches

Future research on this compound would benefit significantly from the integration of modern chemical technologies and interdisciplinary collaboration.

Methodological Advancements:

Computational Chemistry: Before extensive lab work, Density Functional Theory (DFT) calculations can predict the molecule's geometry, electronic properties, and spectral data. Molecular docking simulations could screen virtual libraries of biological targets to identify potential interactions, thereby prioritizing which biological assays to perform. nih.gov

High-Throughput Synthesis and Screening: Modern automated synthesis platforms could be used to react this compound with a large library of reactants, rapidly generating a diverse set of new derivatives. These could then be subjected to high-throughput screening to quickly assess their biological activities.

Advanced Analytical Techniques: Should the compound or its derivatives show promise, advanced techniques like 2D NMR spectroscopy would be essential for unambiguous structure elucidation, and chiral chromatography could be used if stereoisomers are generated.

Interdisciplinary Approaches: The full potential of this compound can only be realized through a collaborative effort.

Chemistry and Biology: Synthetic chemists can prepare the compound and its derivatives, which can then be passed to pharmacologists and microbiologists for detailed biological evaluation. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. nih.gov

Chemistry and Materials Science: Collaboration with materials scientists could explore the use of this compound in creating novel polymers, liquid crystals, or as ligands in organometallic catalysis. marketresearchfuture.com The pyridine nitrogen and the reactive chlorine offer multiple points for incorporation into larger systems.

Chemistry and Agricultural Science: The agrochemical industry is a major user of pyridine derivatives. marketresearchfuture.comacumenresearchandconsulting.com Partnering with agricultural scientists could lead to testing the compound and its analogues as potential new herbicides, pesticides, or plant growth regulators.

Q & A

Q. What in vitro models are suitable for studying the neuropharmacological potential of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.